2-(3-Chloropropyl)cyclobutan-1-one
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Overview
Description
2-(3-Chloropropyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C7H11ClO and its molecular weight is 146.61. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Reactivity and Intramolecular Alkylations
Research on the reactivity of heterocyclic compounds has shown that intramolecular cyclizations of chloropropyl-substituted benzimidazoles, which are structurally related to 2-(3-Chloropropyl)cyclobutan-1-one, exhibit enhanced regioselectivity. These reactions are significant for understanding the formation of five-membered rings and macrocyclic systems, highlighting the interplay between steric and electronic factors in cyclization reactions (Haque & Rasmussen, 1997).
Photocatalysis of [2+2] Enone Cycloadditions
In the realm of photocatalysis, the use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions has been explored. This process, relevant to compounds like this compound, involves the efficient formation of cyclobutane derivatives under sunlight, demonstrating the potential of using solar energy in chemical syntheses (Ischay et al., 2008).
Synthesis of Cyclobutane Analogues
The synthesis of cyclobutane analogues from cyclopropane precursors has been studied, providing insights into the transformation and functionalization of cyclobutane derivatives. Although the synthesized analogues lacked the anticipated bioactivity, this research contributes to the understanding of structural influence on biological properties (Onishi & Tsuji, 2001).
Cascade Reactions for Complex Triazoles
A novel cascade reaction involving 2-furylcyclobutanols has been developed, leading to chlorine-containing complex triazoles. This transformation showcases the utility of cyclobutane derivatives in constructing multifaceted molecular architectures through the formation and cleavage of multiple bonds in a single operation (Guo et al., 2018).
Cyclization Procedures for Silacyclobutanes
Research on the cyclization of (3-chloropropyl)chlorosilanes to silacyclobutanes has improved the synthetic routes to these compounds, offering a methodological advancement for the synthesis of silacyclobutanes with high yields. This work is relevant for the development of novel materials and chemical intermediates (Damrauer et al., 1972).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-chloropropyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-5-1-2-6-3-4-7(6)9/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYGMAPAAWJVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.